molecular formula C11H13Cl2N3O3 B3956204 5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid

5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid

Cat. No. B3956204
M. Wt: 306.14 g/mol
InChI Key: SUECCIXQEWXBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid is a chemical compound with potential applications in scientific research. This compound is also known as DCP-LA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of DCP-LA is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in memory and cognitive function. DCP-LA may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DCP-LA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in energy metabolism, such as pyruvate dehydrogenase and succinate dehydrogenase. DCP-LA may also have anti-inflammatory effects, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of DCP-LA is its potential neuroprotective and cognitive-enhancing effects, which could be useful in various lab experiments involving the brain. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research on DCP-LA. One area of research could be to further elucidate the mechanism of action and signaling pathways involved. Another area of research could be to investigate the potential therapeutic applications of DCP-LA in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the potential cognitive-enhancing effects of DCP-LA in healthy individuals.

Scientific Research Applications

DCP-LA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DCP-LA has also been studied for its potential to enhance memory and cognitive function.

properties

IUPAC Name

5-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O3/c1-6(3-10(18)19)2-9(17)15-16-11-8(13)4-7(12)5-14-11/h4-6H,2-3H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECCIXQEWXBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NNC1=C(C=C(C=N1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid
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5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid
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5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid
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5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid
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5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid

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